

Validating SR 146131 in CCK1 Receptor Knockout Mice: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-1 (CCK1) receptor agonist, **SR 146131**, and outlines a validation strategy using CCK1 receptor knockout mice. While direct experimental data of **SR 146131** in these knockout models is not readily available in published literature, this guide synthesizes existing data from wild-type and knockout studies with other CCK1 receptor ligands to present an evidence-based framework for its validation.

Performance Comparison: SR 146131 and Alternative CCK1 Receptor Ligands

The validation of **SR 146131** as a selective CCK1 receptor agonist hinges on demonstrating that its physiological effects are absent in animals lacking the CCK1 receptor. The following table summarizes the expected outcomes of **SR 146131** administration in wild-type versus CCK1 receptor knockout mice, based on its known pharmacological profile.



Parameter	SR 146131 in Wild- Type Mice	Expected Outcome of SR 146131 in CCK1 Receptor Knockout Mice	Rationale
Food Intake	Dose-dependent reduction	No significant change	The satiating effect of CCK1 receptor agonists is mediated through the CCK1 receptor.
Gastric Emptying	Inhibition	No significant change	CCK1 receptor activation slows gastric emptying.
Gallbladder Contraction	Stimulation	No significant change	CCK1 receptors on gallbladder smooth muscle mediate contraction.
Pancreatic Enzyme Secretion	Stimulation	No significant change	The CCK1 receptor is the primary mediator of CCK-stimulated pancreatic enzyme release.

For further context, the following table compares **SR 146131** with other commonly used CCK1 receptor modulators.



Compound	Class	Selectivity	Key Characteristics
SR 146131	Agonist	Highly selective for CCK1 over CCK2 receptors	Potent, orally active, non-peptide agonist.
Cholecystokinin (CCK-8)	Agonist	Binds to both CCK1 and CCK2 receptors	Endogenous peptide hormone, potent but with a short half-life.
Devazepide	Antagonist	Selective for CCK1 over CCK2 receptors	Potent, non-peptide antagonist used to block CCK1 receptor effects.
SR 27897B	Antagonist	Highly selective for CCK1 over CCK2 receptors	Potent, non-peptide antagonist shown to block the effects of SR 146131.
Loxiglumide	Antagonist	Selective for CCK1 over CCK2 receptors	Another widely used CCK1 receptor antagonist.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate the CCK1 receptor-mediated effects of **SR 146131**.

Food Intake Measurement

Objective: To determine if **SR 146131**-induced reduction in food intake is absent in CCK1 receptor knockout mice.

Methodology:

 House adult male wild-type and CCK1 receptor knockout mice individually in metabolic cages for acclimatization for at least 3 days.[1]



- Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
- After acclimatization, fast the mice for 12-18 hours with free access to water.
- At the beginning of the dark cycle, administer **SR 146131** (e.g., 0.1, 0.3, 1 mg/kg, p.o.) or vehicle to both wild-type and knockout mice.
- Immediately after administration, provide a pre-weighed amount of food.
- Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours)
 using automated food intake monitoring systems or by manually weighing the remaining
 food.[2]
- Analyze the data to compare the effects of SR 146131 on food intake between the two genotypes.

Gastric Emptying Assay (Phenol Red Method)

Objective: To confirm that **SR 146131**-induced delay in gastric emptying is dependent on the CCK1 receptor.

Methodology:

- Fast adult male wild-type and CCK1 receptor knockout mice for 18-24 hours with free access to water.[3]
- Administer SR 146131 (e.g., 0.1, 0.3, 1 mg/kg, p.o.) or vehicle.
- After 30 minutes, orally administer a non-absorbable marker, such as 0.5 mL of a 0.05% phenol red solution in methylcellulose.[3]
- After a set time (e.g., 20 minutes), euthanize the mice by cervical dislocation.
- Clamp the pylorus and cardia of the stomach and surgically remove the stomach.
- Homogenize the stomach in a known volume of 0.1 N NaOH.[4]



- Add trichloroacetic acid to precipitate proteins and centrifuge the homogenate.
- Add 0.5 N NaOH to the supernatant to develop the color of the phenol red.[4]
- Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.[3][4]
- Calculate gastric emptying as the percentage of phenol red that has emptied from the stomach compared to a control group sacrificed immediately after marker administration.

Gallbladder Contraction Measurement (Ultrasound)

Objective: To demonstrate that **SR 146131**-induced gallbladder contraction is absent in CCK1 receptor knockout mice.

Methodology:

- Fast adult male wild-type and CCK1 receptor knockout mice overnight but allow free access to water.
- Anesthetize the mice and place them in a supine position.
- Use a high-frequency ultrasound system to obtain baseline images and measure the volume of the gallbladder. Gallbladder volume can be calculated using the formula: length x width x height x 0.52.[5]
- Administer **SR 146131** (e.g., 10 μg/kg, i.p.) or vehicle.
- Acquire ultrasound images and measure gallbladder volume at regular intervals (e.g., 15 and 30 minutes) post-administration.[5]
- Calculate the gallbladder ejection fraction as [(baseline volume post-injection volume) / baseline volume] x 100.
- Compare the ejection fraction between wild-type and knockout mice.

Pancreatic Enzyme Secretion Assay (Amylase)



Objective: To verify that **SR 146131**-stimulated pancreatic enzyme secretion is mediated by the CCK1 receptor.

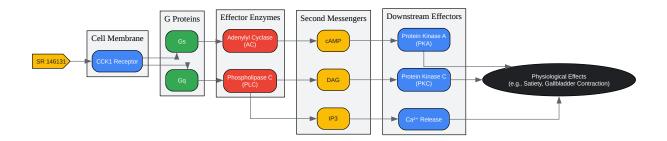
Methodology:

- Euthanize fasted adult male wild-type and CCK1 receptor knockout mice.
- Isolate the pancreas and prepare pancreatic acini by collagenase digestion.[6]
- Incubate the isolated acini in a buffer solution at 37°C.
- Stimulate the acini with varying concentrations of SR 146131 or a control substance for a
 defined period (e.g., 30 minutes).
- Separate the acini from the supernatant by centrifugation.
- Measure the amylase activity in the supernatant and in the cell lysate (total amylase) using a commercial amylase assay kit.[7]
- Express amylase secretion as a percentage of the total amylase content.
- Compare the dose-response curves for SR 146131-induced amylase secretion between wild-type and knockout acini.

Visualizing the Molecular and Experimental Framework

To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the CCK1 receptor signaling pathway and a proposed experimental workflow for the validation of **SR 146131**.

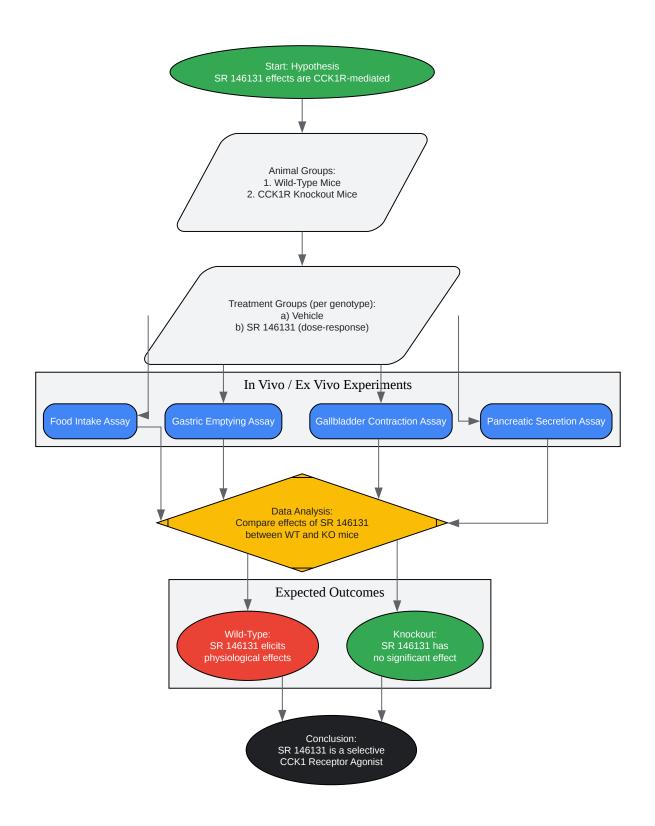




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Caption: CCK1 Receptor Signaling Pathway.





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References

- 1. Mouse Metabolic Research Unit Guidelines and Resources | BCM [bcm.edu]
- 2. Food intake behavior protocol [protocols.io]
- 3. Evaluation of gastric emptying [bio-protocol.org]
- 4. ijper.org [ijper.org]
- 5. Ultrasound Improves Gallbladder Contraction Function: A Non-Invasive Experimental Validation Using Small Animals PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 7. mybiosource.com [mybiosource.com]
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